4-(Benzylsulfanyl)-3-bromoaniline
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Overview
Description
4-(Benzylsulfanyl)-3-bromoaniline is an organic compound characterized by the presence of a benzylsulfanyl group attached to a brominated aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzylsulfanyl)-3-bromoaniline typically involves the nucleophilic substitution reaction of 4-chloro-3-bromoaniline with benzyl mercaptan. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or dimethylformamide (DMF) to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to enhance reaction rates and product yields. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzylsulfanyl)-3-bromoaniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), ethanol, dimethylformamide (DMF).
Major Products Formed:
Oxidation: 4-(Benzylsulfinyl)-3-bromoaniline, 4-(Benzylsulfonyl)-3-bromoaniline.
Reduction: 4-(Benzylsulfanyl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzylsulfanyl)-3-bromoaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(Benzylsulfanyl)-3-bromoaniline is primarily related to its ability to interact with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the electrophilic nature of the bromine atom and the nucleophilic nature of the sulfanyl group. The molecular targets and pathways involved may include key enzymes in metabolic pathways and signaling cascades .
Comparison with Similar Compounds
- 4-(Benzylsulfanyl)aniline
- 4-(Benzylsulfonyl)-3-bromoaniline
- 4-(Benzylsulfinyl)-3-bromoaniline
Comparison: 4-(Benzylsulfanyl)-3-bromoaniline is unique due to the presence of both a benzylsulfanyl group and a bromine atom on the aniline ringCompared to its analogs, such as 4-(Benzylsulfonyl)-3-bromoaniline, it offers different reactivity profiles and biological activities, making it a versatile compound for various research and industrial purposes .
Properties
IUPAC Name |
4-benzylsulfanyl-3-bromoaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNS/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUSRLKCPZSSIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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